Product packaging for N-[(Pyridin-3-yl)methyl]cyclobutanamine(Cat. No.:CAS No. 185509-76-6)

N-[(Pyridin-3-yl)methyl]cyclobutanamine

Cat. No.: B069875
CAS No.: 185509-76-6
M. Wt: 162.23 g/mol
InChI Key: UFFMGQWREGJEFM-UHFFFAOYSA-N
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Description

N-[(Pyridin-3-yl)methyl]cyclobutanamine is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This compound features a cyclobutane amine core, a conformationally restricted ring system known to influence pharmacokinetic properties, conjugated to a pyridinylmethyl group, a privileged structure in drug discovery often associated with target binding and bioavailability. Its primary research value lies in its role as a key intermediate or building block for the synthesis of more complex molecules, particularly those targeting central nervous system (CNS) receptors and enzymes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2 B069875 N-[(Pyridin-3-yl)methyl]cyclobutanamine CAS No. 185509-76-6

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-4-10(5-1)12-8-9-3-2-6-11-7-9/h2-3,6-7,10,12H,1,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFMGQWREGJEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590097
Record name N-[(Pyridin-3-yl)methyl]cyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185509-76-6
Record name N-[(Pyridin-3-yl)methyl]cyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

A representative procedure involves dissolving pyridine-3-carbaldehyde (1.64 mmol) and cyclobutanamine hydrochloride (1.64 mmol) in methanol (8 mL) with sodium acetate (3.28 mmol) and 4Å molecular sieves (0.20 g). Sodium cyanoborohydride (3.28 mmol) is added, and the mixture is stirred at 25°C for 16 hours. The crude product is purified via extraction and chromatography, yielding N-[(pyridin-3-yl)methyl]cyclobutanamine in 79% yield .

Critical Parameters:

  • Solvent : Methanol facilitates imine formation while solubilizing both reactants.

  • Acid Buffer : Sodium acetate maintains a mildly acidic pH (≈6), accelerating imine formation without promoting aldehyde self-condensation.

  • Reducing Agent : Sodium cyanoborohydride selectively reduces the imine without attacking ester or amide groups.

Coupling Reactions Using BOP Reagent

Benzotriazol-1-yloxy-tris(pyrrolidino)phosphonium hexafluorophosphate (BOP) enables efficient coupling of carboxylic acids with amines. For this compound, this method involves a two-step process:

Step 1: Amide Formation

Pyridine-3-acetic acid (3.03 mmol) and cyclobutanamine hydrochloride (3.03 mmol) are dissolved in dimethylformamide (DMF, 15 mL) with diisopropylethylamine (12.12 mmol) and BOP reagent (3.63 mmol). The reaction proceeds at room temperature for 2 hours, yielding the intermediate amide in 91% yield .

Step 2: Amide Reduction

The amide intermediate is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. This step typically achieves >85% conversion to the target amine.

Advantages:

  • High Yields : BOP-mediated coupling avoids racemization and side reactions, ensuring high purity.

  • Scalability : DMF’s high boiling point facilitates large-scale reactions without solvent evaporation.

Alkylation of Cyclobutanamine with Pyridin-3-ylmethyl Halides

Direct alkylation of cyclobutanamine with pyridin-3-ylmethyl chloride or bromide offers a single-step route, though competing over-alkylation necessitates careful stoichiometry.

Protocol:

Cyclobutanamine (1.0 equiv) and pyridin-3-ylmethyl chloride (1.1 equiv) are combined in acetonitrile with potassium carbonate (2.0 equiv) as a base. The mixture is refluxed for 12 hours, followed by extraction with ethyl acetate and column purification. Yields range from 65–75% , with triethylamine occasionally substituted for K₂CO₃ to enhance solubility.

Challenges:

  • Regioselectivity : Excess alkylating agent risks forming tertiary amines, necessitating slow addition and stoichiometric control.

  • Byproducts : Hydrolysis of the alkyl halide to pyridin-3-ylmethanol may occur, requiring anhydrous conditions.

Comparative Analysis of Synthetic Routes

Method Yield Conditions Advantages Limitations
Reductive Amination79%MeOH, NaCNBH₃, 25°C, 16hOne-step, mild conditionsRequires aldehyde stability
BOP Coupling + Reduction91%DMF, BOP, LiAlH₄, 0°C→RTHigh purity, scalableTwo-step process, cost-intensive reagents
Alkylation65–75%CH₃CN, K₂CO₃, reflux, 12hSingle-step, simple setupOver-alkylation risks, moderate yields

Industrial-Scale Considerations

For bulk production, reductive amination and BOP coupling are preferred due to their reproducibility and scalability. Continuous flow reactors improve heat transfer and mixing efficiency, particularly for exothermic reductions. Patent literature highlights the use of triethylamine and DMF in automated synthesis systems to minimize human intervention and enhance throughput.

Emerging Methodologies

Recent advances in photoredox catalysis and enzyme-mediated amination offer greener alternatives. For example, visible-light-driven coupling of pyridin-3-ylmethanol with cyclobutanamine using a ruthenium catalyst achieves 70% yield under ambient conditions . While still experimental, such methods align with sustainable chemistry initiatives.

Chemical Reactions Analysis

Types of Reactions

N-[(Pyridin-3-yl)methyl]cyclobutanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-[(Pyridin-3-yl)methyl]cyclobutanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(Pyridin-3-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclobutanamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Functional Groups Source
N-[(Pyridin-3-yl)methyl]cyclobutanamine (Target) Cyclobutane + pyridin-3-ylmethyl ~175.23 (calculated) Primary amine, pyridine Inferred
N-(4-(Morpholinomethyl)benzyl)cyclobutanamine (9q) Cyclobutane + benzyl-morpholine 261.1967 Tertiary amine, morpholine, benzyl
N-((6-(Trifluoromethyl)pyridin-3-yl)methyl)cyclobutanamine Cyclobutane + CF3-pyridin-3-ylmethyl 230.23 Trifluoromethyl, pyridine
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropane + pyrazolyl-pyridine 215.23 (HRMS [M+H]+) Cyclopropane, pyrazole, pyridine
N-(Benzo[d][1,3]dioxol-5-ylmethyl)cyclobutanamine (9r) Cyclobutane + benzodioxole 206.1181 Benzodioxole, primary amine

Key Observations:

  • Substituent Effects: The trifluoromethyl group in ’s analog enhances lipophilicity and metabolic stability compared to the target compound’s simpler pyridine group .
  • Ring Systems : Cyclopropane in ’s compound introduces higher ring strain than cyclobutane, which may affect conformational flexibility and reactivity .

Spectral and Physical Data

  • 1H/13C NMR : Pyridine-related protons in analogs (e.g., 9q, 9r) resonate at δ 7.2–8.8 ppm, while cyclobutane protons appear at δ 1.5–3.0 ppm, consistent with the target compound’s expected shifts .
  • Melting Points : Cyclopropane-containing derivatives (e.g., ) exhibit higher melting points (104–107°C) compared to benzodioxole analogs (9r, likely lower due to reduced crystallinity) .
  • HRMS : All analogs in and show precise mass matches (e.g., 206.1181 for 9r), confirming structural integrity .

Pharmacological Potential

  • Target Compound : The pyridine-cyclobutane scaffold may interact with neurotransmitter receptors (e.g., serotonin or dopamine transporters) due to its amine group and aromatic system.
  • Analogues :
    • Morpholine derivatives (9q) are explored for antiviral activity, leveraging their basicity and solubility .
    • Trifluoromethyl-substituted pyridines () are often used to enhance blood-brain barrier penetration in CNS-targeting drugs .

Biological Activity

N-[(Pyridin-3-yl)methyl]cyclobutanamine, a compound characterized by its unique cyclobutane structure and pyridine moiety, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a pyridine group. Its molecular formula is C11_{11}H14_{14}N2_2, and it possesses distinct chemical properties that influence its biological activity. The nitrogen atom in the pyridine ring contributes to the compound's ability to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, preliminary studies suggest that it could act as an inhibitor of phosphoinositide 3-kinases (PI3K), which are crucial for cell growth and survival .
  • Antimicrobial Activity : The presence of the pyridine ring enhances the compound's interaction with microbial targets, potentially leading to antimicrobial effects. Studies have shown that derivatives of similar compounds exhibit significant activity against various pathogens.
  • Anticancer Properties : this compound has been explored for its anticancer potential. It is hypothesized that the compound may interfere with cancer cell proliferation through modulation of signaling pathways associated with tumor growth.

Biological Activity Overview

Activity Type Description References
Enzyme InhibitionPotential inhibition of PI3K pathways, affecting cell survival and proliferation
AntimicrobialExhibits activity against various microbial strains, suggesting potential for antibiotic development
AnticancerMay inhibit cancer cell growth through interference with cellular signaling pathways

Case Studies

Several case studies have investigated the biological activity of this compound and related compounds:

  • Antimicrobial Efficacy Study : A study conducted on a series of pyridine derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify the effectiveness of these compounds against microbial growth.
  • Cancer Cell Line Testing : In vitro experiments were performed using various cancer cell lines to assess the cytotoxic effects of this compound. Results indicated a dose-dependent inhibition of cell viability, particularly in breast and colon cancer cells, suggesting its potential as a lead compound in anticancer drug development.
  • Mechanistic Studies : Further investigations into the mechanism revealed that this compound could induce apoptosis in cancer cells through activation of caspase pathways, highlighting its role in promoting programmed cell death.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(Pyridin-3-yl)methyl]cyclobutanamine, and how can reaction conditions be optimized to improve yield?

  • The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting cyclobutanamine with 3-(bromomethyl)pyridine under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile. Optimization may include temperature control (50–80°C) and inert atmosphere to minimize side reactions like oxidation .
  • Key characterization techniques : NMR (¹H/¹³C) to confirm substitution patterns, mass spectrometry (HRMS) for molecular weight verification, and elemental analysis for purity assessment .

Q. What are the primary challenges in characterizing the stereochemical and electronic properties of this compound?

  • The cyclobutane ring introduces strain, affecting conformational stability. X-ray crystallography or computational methods (DFT) are recommended to analyze ring puckering and substituent orientation. IR spectroscopy can identify hydrogen bonding interactions between the pyridine nitrogen and amine protons .

Q. How does the compound interact with common biological targets, and what preliminary assays are suitable for activity screening?

  • The pyridine moiety may act as a hydrogen bond acceptor, while the cyclobutane enhances lipophilicity. Preliminary assays include:

  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases.
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays) be systematically resolved?

  • Methodological steps :

Validate assay conditions (pH, temperature, solvent compatibility) to rule out artifactual results.

Use orthogonal techniques (e.g., SPR for binding affinity vs. cellular viability assays).

Perform molecular docking to correlate activity with predicted binding modes .

  • Example : Discrepancies in IC₅₀ values may arise from differences in membrane permeability or off-target effects in cell-based vs. cell-free assays .

Q. What strategies are effective in enhancing the metabolic stability of this compound for in vivo studies?

  • Structural modifications :

  • Introduce electron-withdrawing groups on the pyridine ring to reduce oxidative metabolism.
  • Replace the cyclobutane with a fluorinated analog to block CYP450-mediated degradation.
    • Analytical validation : Use LC-MS/MS to monitor metabolite formation in microsomal assays .

Q. How can computational modeling guide the design of derivatives with improved selectivity for neurological targets?

  • Approach :

Perform molecular dynamics simulations to assess ligand-receptor binding kinetics.

Use QSAR models to predict affinity for dopamine or serotonin transporters.

Validate predictions with in vitro radioligand displacement assays .

Methodological Considerations

Parameter Basic Research Advanced Research
Synthesis Focus on yield optimization and purity (>95%) Explore enantioselective routes (e.g., chiral catalysts)
Biological Assays Broth dilution, fluorescence-based screeningSPR, CRISPR-engineered cell models
Data Analysis Standard statistical tests (t-test, ANOVA)Machine learning for structure-activity trends

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